Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring substituted with a difluorobenzamido group and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Difluorobenzamido Group: This step involves the acylation of the thiophene ring with 2,6-difluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid groups on the thiophene ring with ethanol under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzamido group, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The difluorobenzamido group is known for its ability to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the thiophene ring is a common motif in many biologically active compounds, making this compound a valuable scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzamido group can form strong hydrogen bonds and hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-(benzamido)-3-methylthiophene-2,4-dicarboxylate: Lacks the fluorine atoms, which may result in different electronic properties and biological activity.
Diethyl 5-(2,6-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interaction with biological targets.
Uniqueness
The presence of the difluorobenzamido group in Diethyl 5-(2,6-difluorobenzamido)-3-methylthiophene-2,4-dicarboxylate imparts unique electronic properties that can enhance its stability and reactivity compared to similar compounds. The fluorine atoms can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development and material science applications.
Properties
IUPAC Name |
diethyl 5-[(2,6-difluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5S/c1-4-25-17(23)12-9(3)14(18(24)26-5-2)27-16(12)21-15(22)13-10(19)7-6-8-11(13)20/h6-8H,4-5H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWRQCFDUNVHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.